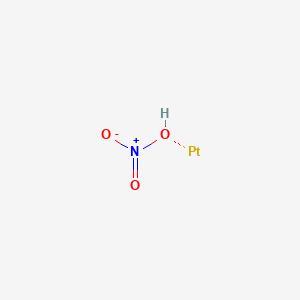

Nitric acid;platinum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nitric acid;platinum is a useful research compound. Its molecular formula is HNO3Pt and its molecular weight is 258.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality Nitric acid;platinum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitric acid;platinum including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrolytic Nucleation : Nitric acid treatment increases the activity of platinum electrodes during electrolytic nucleation. This is due to the progressive removal of the oxide layer from the surface of the electrodes, enhancing their effectiveness in this process (Toschev & Mutaftschiew, 1964).

Biorecovery of Platinum Group Metals : Ultrasound-assisted nitric acid pretreatment enhances the biorecovery of platinum group metals from spent automotive catalysts. Optimal parameters include 80% ultrasound power, 6M nitric acid, 50 minutes duration, and 37 kHz ultrasound frequency (Karim & Ting, 2020).

Ion Exchange Applications : Platinum group metals can be effectively separated and recovered from nitric acid solutions using anion exchangers, with potential applications in catalytic processes, electronics, and dental applications (이성호 et al., 1988).

Catalysis in Hydrogenation : Carbon-supported platinum catalysts effectively catalyze the hydrogenation of nitric oxide to hydroxylamine in aqueous sulfuric acid, showing an activation energy of 11.8 Kcal/mol (Polizzi et al., 1987).

Studies of Adsorption and Catalysis : Acid-washed platinum powder serves as a clean surface for studies of adsorption and catalysis, with a turnover rate nearly identical to supported samples and large clean single crystals (O'rear et al., 1985).

Kinetics of Platinum Extraction : Platinum extraction from spent auto catalysts using nitric acid in hydrochloric acid solution is kinetically efficient, with a suitable activation energy of 35.75 kJ/mol (Hasani et al., 2017).

Formation of Platinum Complexes : Platinum(IV) ions in nitric acid solutions form various aqua-hydroxo-nitrato complexes, which can be isolated and characterized by X-ray diffraction (Vasilchenko et al., 2013).

Nitric Acid Production Line Losses : Platinum group metal losses in nitric acid production lines are mainly deposited in recovery boilers, oxidizers, and absorption columns (Avina & Gryn, 2018).

Platinum Recovery from Spent Catalysts : Platinum recovery from spent catalysts in nitric acid production achieves high levels of purity and efficiency, with both direct and solvent extraction methods yielding 97.5% recovery and 97.9% to 99.9% purity (Barakat & Mahmoud, 2004).

Electrocatalytic Reduction of Nitric Acid : Competitive adsorption between nitric acid and supporting electrolyte ions significantly influences the electrocatalytic reduction of nitric acid at a platinized platinum electrode (Horányi & Rizmayer, 1982).

Eigenschaften

IUPAC Name |

nitric acid;platinum |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3.Pt/c2-1(3)4;/h(H,2,3,4); |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXRCZUOJAYSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[Pt] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3Pt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitric acid;platinum | |

CAS RN |

18496-40-7 |

Source

|

| Record name | Platinum dinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18496-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-](/img/structure/B8181615.png)

![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)

![13-Chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B8181625.png)